Octahydro-2,5-methanoazulen-8(1H)-one

Description

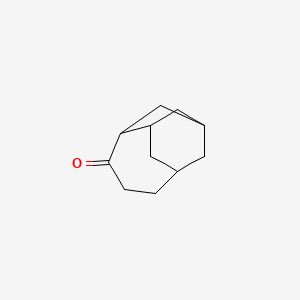

Octahydro-2,5-methanoazulen-8(1H)-one is a bicyclic ketone characterized by a fused azulene core system. Its structure includes a methano bridge (CH₂) spanning positions 2 and 5, with a ketone group at position 7. Azulene, a non-benzenoid aromatic compound, consists of a fused 5- and 7-membered ring system, distinct from naphthalene due to its polarized electron distribution (blue coloration in its unsaturated form).

Properties

CAS No. |

61770-31-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

tricyclo[5.3.1.03,9]undecan-4-one |

InChI |

InChI=1S/C11H16O/c12-11-2-1-7-3-8-5-9(4-7)10(11)6-8/h7-10H,1-6H2 |

InChI Key |

KHKOHVXGKQWKMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2CC3CC1CC2C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl) Ethanone (OTNE)

Structural Features :

Key Differences :

- Core Structure : Azulene vs. naphthalene. Azulene’s polarized structure may confer unique reactivity in oxidation or electrophilic substitution.

- Substituents: OTNE’s tetramethyl groups enhance hydrophobicity, whereas the methano bridge in the target compound may influence steric effects.

Octahydro-2(1H)-quinolinone

Structural Features :

- A quinoline-derived bicyclic compound featuring a saturated bicyclic framework with a ketone group and an embedded nitrogen atom in the heterocyclic ring .

- The nitrogen atom introduces hydrogen-bonding capacity, affecting solubility and biological interactions.

Occurrence and Role :

- Identified as a minor constituent (0.35%) in plant extracts (e.g., The Scientific Temper study), suggesting natural biosynthesis pathways .

- Quinolinones are explored for pharmaceutical applications (e.g., antimicrobial agents) due to their heteroatom-mediated interactions.

Key Differences :

- Functionalization: The methano bridge in the target compound may confer distinct conformational rigidity compared to quinolinone’s planar heterocycle.

Comparative Analysis of Physical and Spectral Properties

While direct data on Octahydro-2,5-methanoazulen-8(1H)-one are unavailable, insights can be drawn from related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.